Accelerated Living Polymerization Kinetics Relative to Alkoxyallene and Phenylallene Substrates
4-Methyl-1,2-pentadiene exhibits substantially faster polymerization rates compared to allene derivatives bearing alkoxy, alkyl, or phenyl substituents under identical allylnickel catalysis conditions [1]. Kinetic studies demonstrate that polymerization of this alkylallene proceeds with greater velocity than that of phenylallene and alkoxyallene monomers, despite the latter's anticipated higher polymerizability based on electron density arguments [1]. This rate acceleration is attributed to reduced steric encumbrance at the allene moiety relative to bulkier substituted analogs [2].
| Evidence Dimension | Relative polymerization rate |
|---|---|
| Target Compound Data | Faster polymerization kinetics |
| Comparator Or Baseline | Alkoxyallenes, phenylallenes, and other alkylallene derivatives |
| Quantified Difference | Qualitatively faster; specific kp values not available in primary literature |
| Conditions | Allylnickel(II) catalyst, living coordination polymerization conditions |
Why This Matters
For procurement in polymer synthesis, faster kinetics directly translates to reduced reaction times and improved process throughput without compromising the living character of polymerization.
- [1] Takagi, K.; Tomita, I.; Endo, T. Allylnickel-Catalyzed Living Coordination Polymerization of Allenes with Ester Functionality. Polym. Bull. 2003, 50, 335-342. View Source
- [2] Kang, S.-M.; Xu, X.-H.; Xu, L.; Zhou, L.; Liu, N.; Wu, Z.-Q. Highly 2,3-selective and fast living polymerization of alkyl-, alkoxy- and phenylallenes using nickel(II) catalysts. RSC Adv. 2021, DOI: 10.1039/D1RA04568A. View Source
